艾达普利拉特

描述

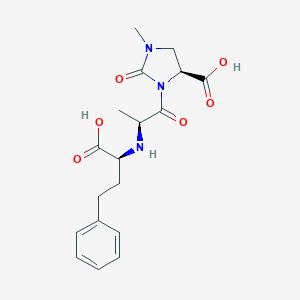

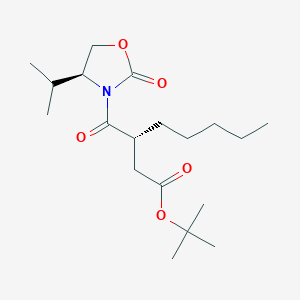

Imidaprilat is the active metabolite of Imidapril, an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It is produced as the active metabolite of the prodrug imidapril .

Synthesis Analysis

Imidaprilat is produced by the metabolism of Imidapril. After oral administration, Imidapril is metabolized by ethyl ester bond hydrolysis to form Imidaprilat .

Molecular Structure Analysis

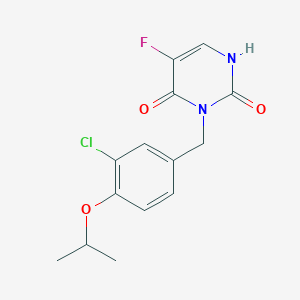

The chemical formula of Imidaprilat is C18H23N3O6 . The exact mass is 377.16 and the molecular weight is 377.400 . The structure of Imidaprilat includes 9 hydrogen bond acceptors and 3 hydrogen bond donors .

Chemical Reactions Analysis

In the solid state, Imidaprilat undergoes degradation according to an autocatalytic reaction model, with the rate constant k = (4.764 ± 0.34)×10^−6 s^−1. The degradation results in the formation of two products: Imidaprilat and the diketopiperazine derivative .

Physical And Chemical Properties Analysis

Imidaprilat is a white crystalline powder, soluble in methanol and water, with a melting point of about 203°C . The calculated molecular properties for Imidaprilat include 9 hydrogen bond acceptors and 3 hydrogen bond donors .

科学研究应用

Renoprotective Effects

Imidaprilat has been found to have renoprotective effects in patients with type 1 diabetes . The reduction in plasma and tissue angiotensin II levels results in decreased renal sodium and water retention .

Treatment of Diabetic Nephropathy

Imidaprilat has been used in the treatment of diabetic nephropathy associated with type 1 diabetes mellitus . It reduces urinary albumin excretion rate, a marker of nephropathy .

Treatment of Chronic Heart Failure

Imidaprilat has been shown to improve exercise capacity in patients with chronic heart failure . This is thought to be due to its ability to reduce systemic blood pressure .

Stability of Coronary Plaque

Imidaprilat is thought to regulate many pathways such as the kininogen/bradykinin/prostaglandin pathway and MMP2/9 pathway . These lead to marked peripheral vasodilation and the stability of coronary plaque .

Interaction with Other Drugs

Imidaprilat may inhibit aldosterone production and decrease potassium secretion; thus, concomitant use of potassium-sparing diuretics or potassium supplements is not recommended . Also, it may increase reabsorption of lithium in the renal tubules and increase the toxicity of lithium if co-administered with lithium preparations .

作用机制

Target of Action

Imidaprilat, the active metabolite of Imidapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and subsequently, blood pressure. Therefore, the action of Imidaprilat indirectly leads to a decrease in blood volume, aiding in the reduction of blood pressure .

Pharmacokinetics

About 70% of the ingested Imidapril is absorbed quickly from the gut . This percentage is reduced significantly when taken with a fatty meal . It reaches highest blood plasma concentrations after two hours and has a biological half-life of two hours . Imidapril is a prodrug and is activated to Imidaprilat, which reaches highest plasma concentrations after 7 hours, has an initial half-life of 7 to 9 hours and a terminal half-life of more than 24 hours . The absolute bioavailability of Imidaprilat is 42% . About 40% of the drug is excreted via the urine and 50% via the bile and feces .

Action Environment

The absorption of Imidapril is significantly reduced when it is administered with a high-fat meal . Therefore, dietary factors can influence the bioavailability and efficacy of Imidaprilat . Furthermore, certain drug interactions can affect the action of Imidaprilat. For instance, Rifampicin reduces the activation of Imidapril to its active metabolite Imidaprilat . Also, like other ACE inhibitors, Imidapril increases potassium levels in the blood and can therefore cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .

安全和危害

属性

IUPAC Name |

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidaprilat | |

CAS RN |

89371-44-8 | |

| Record name | Imidaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

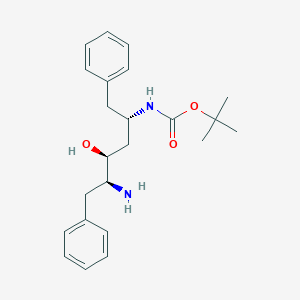

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)